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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

An In-depth Examination of a Potent, Irreversible Cathepsin C Inhibitor

This technical guide provides a comprehensive overview of GSK-2793660, an investigational
molecule, for its application as a tool in inflammation research. Designed for researchers,
scientists, and drug development professionals, this document details the molecule's
mechanism of action, summarizes key quantitative data from clinical studies, and outlines
relevant experimental methodologies.

Introduction: Targeting the Apex of Neutrophil-
Mediated Inflammation

GSK-2793660 is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC),
also known as Dipeptidyl Peptidase | (DPPI).[1][2] CTSC is a lysosomal cysteine protease that
plays a pivotal role in the activation of several pro-inflammatory neutrophil serine proteases
(NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[2][3]
These NSPs are key drivers of tissue damage and inflammation in a variety of chronic
diseases.[3][4] By inhibiting CTSC, GSK-2793660 was developed to prevent the maturation of
these proteases, thereby offering a therapeutic strategy for conditions such as cystic fibrosis,
bronchiectasis, and ANCA-associated vasculitis.[3][4][5] This guide explores its utility and
limitations as a research tool based on data from its early-phase clinical development.
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Mechanism of Action: Upstream Inhibition of the
NSP Cascade

GSK-2793660 functions as a substrate-competitive, irreversible inhibitor of CTSC.[1] The
activation of NSPs occurs during neutrophil differentiation in the bone marrow, where CTSC
proteolytically cleaves and activates the zymogen forms of these proteases.[4][6] By
irreversibly binding to CTSC, GSK-2793660 prevents this crucial activation step. This upstream
mechanism of action is distinct from direct NSP inhibitors, aiming to reduce the overall pool of
active, pro-inflammatory proteases released by neutrophils at sites of inflammation.[1]
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Caption: Mechanism of Action of GSK-2793660.

Pharmacological and Clinical Data

GSK-2793660 has been evaluated in a Phase | clinical trial (NCT02058407) involving healthy
male subjects.[2][4] The study assessed the safety, pharmacokinetics, and pharmacodynamics
of single ascending oral doses (0.5 to 20 mg) and repeat oral doses (12 mg once daily for 21
days).[2]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b3323170?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698569/
https://www.researchgate.net/publication/319072540_Epithelial_desquamation_observed_in_a_Phase_I_study_of_an_oral_cathepsin_C_inhibitor_GSK2793660_Epithelial_desquamation_and_Cathepsin_C_Inhibition
https://www.researchgate.net/figure/Chemical-structures-of-the-cathepsin-C-inhibitors-GSK2793660-and-Brensocatib_fig1_372243241
https://www.benchchem.com/product/b3323170?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698569/
https://www.benchchem.com/product/b3323170?utm_src=pdf-body-img
https://www.benchchem.com/product/b3323170?utm_src=pdf-body
https://www.benchchem.com/product/b3323170?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28800383/
https://www.researchgate.net/publication/319072540_Epithelial_desquamation_observed_in_a_Phase_I_study_of_an_oral_cathepsin_C_inhibitor_GSK2793660_Epithelial_desquamation_and_Cathepsin_C_Inhibition
https://pubmed.ncbi.nlm.nih.gov/28800383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The molecule demonstrates high potency and selectivity for its target, CTSC.[1][4] Its
irreversible nature was predicted to allow for sustained enzyme inhibition over extended
periods.[4]

Parameter Value Source

Cathepsin C (CTSC) /
Target N : [2][3]
Dipeptidyl Peptidase | (DPPI)

Irreversible, Substrate-

Mechanism L [1]
Competitive

ICso0 <0.43to 1 nM [1][4]

Kina t/Ki 9.0 x 10* M~1s71 [1][4]

Despite potent inhibition of CTSC, the effect on downstream NSP activity was modest and
variable. This discrepancy is a critical finding for researchers considering GSK-2793660 as a
tool compound.[1][4]

Parameter (12 mg daily

Result Source
dose for 21 days)

o >90% inhibition achieved
CTSC Inhibition (Whole Blood) o [11[2]
within 3 hours of Day 1 dose

Neutrophil Elastase (NE)

o ) 7% to 47% [1]
Activity Reduction
Cathepsin G (CatG) Activity
] Up to 47% [1]
Reduction
Proteinase 3 (PR3) Activity
Up to ~37% [1]

Reduction

The pharmacokinetic profile showed a minor degree of accumulation with repeat dosing.
Notably, administration with food significantly increased its absorption.
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Parameter (12 mg dose) Result Source
Accumulation Ratio (Repeat

~1.47 [1]
Dose)
Effect of High-Fat Meal on )

1.6-fold increase [1]

AUC

Key Experimental Protocols

The Phase | study provides a framework for assessing the in-vivo activity of CTSC inhibitors.

The study followed a standard design for first-in-human trials, incorporating both single and

multiple dosing cohorts to evaluate the compound's behavior over time.
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Caption: Workflow of the GSK-2793660 Phase | Clinical Study.

Objective: To quantify the in-vivo enzymatic activity of CTSC and downstream NSPs (NE,
CatG, PR3) from whole blood samples following administration of GSK-2793660.

General Protocol Outline:

» Sample Collection: Venous whole blood is collected from subjects at pre-defined time points

before and after dosing.
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» Neutrophil Stimulation (Optional but Recommended): To elicit a measurable response,
neutrophils within the whole blood sample can be stimulated. Zymosan, a polysaccharide
from yeast cell walls, has been reported as a suitable stimulant for this purpose.[4]

o Enzyme Activity Measurement:

o Specific fluorogenic or chromogenic substrates for each target enzyme (CTSC, NE, CatG,
PR3) are added to the prepared blood samples.

o The rate of substrate cleavage, which corresponds to enzyme activity, is measured over
time using a plate reader (fluorometer or spectrophotometer).

o Data Analysis:

o The enzyme activity in samples from subjects receiving GSK-2793660 is compared to that
of subjects receiving a placebo.

o The percentage of inhibition is calculated for each time point to determine the
pharmacodynamic effect of the compound.

Key Findings and Limitations for Research Use

The primary limitation of GSK-2793660 observed in its clinical development was the
emergence of a specific adverse event.

o High Target Engagement: The compound successfully achieved high levels (=90%) of CTSC
inhibition in human subjects, confirming its potency in vivo.[1][2]

e Incomplete Downstream Inhibition: The profound inhibition of CTSC did not translate to a
correspondingly high level of inhibition for downstream NSPs.[1][2][4] NE, CatG, and PR3
activity was only modestly reduced. This suggests that near-total, sustained CTSC inhibition
may be required to significantly impact the activity of the entire NSP pool, or that alternative
activation pathways may exist.

o Adverse Effect Profile: A significant finding was the development of epidermal desquamation
(skin peeling) on the palms of the hands and soles of the feet in 7 out of 10 subjects after 7-
10 days of repeat dosing.[1] This adverse event, considered drug-related, led to the
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premature termination of the trial and suggests an unexpected role for CTSC in maintaining
epidermal integrity in these specific locations.[1][2][4]

Conclusion

GSK-2793660 serves as a valuable chemical probe for inflammation research. It is a highly
potent and selective inhibitor of CTSC, demonstrating clear target engagement in a clinical
setting. Its use in research can help elucidate the biological consequences of potent CTSC
inhibition. However, researchers must consider the key findings from its clinical evaluation: the
disconnect between high CTSC inhibition and modest downstream NSP suppression, and the
unexpected skin-related side effects. These aspects highlight the complexities of the CTSC-
NSP axis and underscore a previously unidentified role for CTSC in skin biology, making GSK-
2793660 a critical tool for exploring these intricate inflammatory and physiological pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3323170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

